molecular formula C16H18N4O3 B2817313 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1171660-13-1

1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2817313
CAS No.: 1171660-13-1
M. Wt: 314.345
InChI Key: APWICSIDXCZQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings

Preparation Methods

The synthesis of 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on phosphodiesterase leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes . Similarly, its inhibition of dihydrofolate reductase disrupts the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . These interactions highlight the compound’s potential as a multi-target therapeutic agent.

Properties

IUPAC Name

1-butyl-5-phenyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-3-9-20-13-11(14(21)19-16(20)23)12(17-15(22)18-13)10-7-5-4-6-8-10/h4-8,12H,2-3,9H2,1H3,(H2,17,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWICSIDXCZQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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